4,6-dichloro-N,N-dimethylnicotinamide
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Overview
Description
4,6-dichloro-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C8H8Cl2N2O It is a derivative of nicotinamide, where two chlorine atoms are substituted at the 4th and 6th positions of the pyridine ring, and the amide nitrogen is dimethylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N,N-dimethylnicotinamide typically involves the chlorination of N,N-dimethylnicotinamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where N,N-dimethylnicotinamide is treated with thionyl chloride, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of amide derivatives, while oxidation may produce corresponding carboxylic acids.
Scientific Research Applications
4,6-dichloro-N,N-dimethylnicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The chlorine atoms and the dimethylated amide group play crucial roles in its binding affinity and activity. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N,N-dimethylnicotinamide
- 2-Chloro-N-methylnicotinamide
- N-benzyl-5-chloro-4-hydroxy-2,6-dimethylnicotinamide
Uniqueness
4,6-dichloro-N,N-dimethylnicotinamide is unique due to the specific positioning of the chlorine atoms and the dimethylation of the amide nitrogen
Properties
Molecular Formula |
C8H8Cl2N2O |
---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
4,6-dichloro-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H8Cl2N2O/c1-12(2)8(13)5-4-11-7(10)3-6(5)9/h3-4H,1-2H3 |
InChI Key |
BRDLQNKUQPJTHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1Cl)Cl |
Origin of Product |
United States |
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